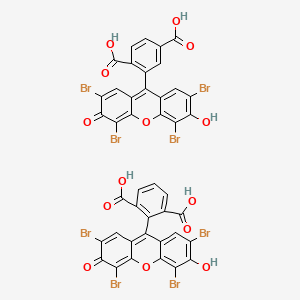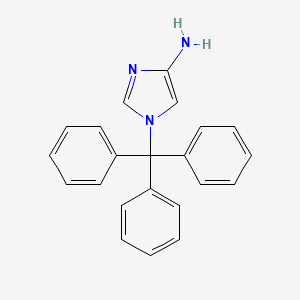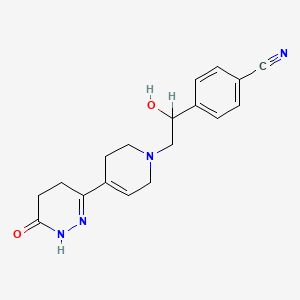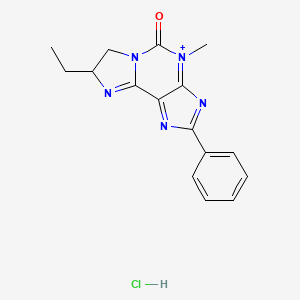
PSB 11 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PSB 11 hydrochloride is a potent, selective, competitive human A3 receptor antagonist . It is a synthetic compound with a molecular formula of C16H18ClN5O .
Molecular Structure Analysis
The molecular structure of PSB 11 hydrochloride consists of a complex arrangement of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms. The exact molecular formula is C16H18ClN5O . The compound has a molecular weight of 331.80 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
PSB 11 hydrochloride has a molecular weight of 331.80 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has 2 rotatable bonds . It is soluble in DMSO to 25 mM .
Scientific Research Applications
Human A3 Receptor Antagonist
PSB 11 hydrochloride is a potent, selective, and competitive antagonist for the human A3 receptor . This receptor is a protein that plays a significant role in cellular signaling and function. By acting as an antagonist, PSB 11 hydrochloride can block or inhibit the normal function of the A3 receptor, which can be useful in various research and therapeutic applications .
Phosphorus Solubilization
Phosphate-solubilizing bacteria (PSB) can enhance plant growth and phosphorus solubilization . PSB 11 hydrochloride, as a part of this group, can potentially be used to improve the efficiency of phosphorus utilization in agriculture, reducing the negative effects of overused agricultural fertilizer in farmland and protecting the soil environment .
Plant Growth Promotion
PSB 11 hydrochloride can promote the growth of plants such as wheat . The yield of wheat under PSB inoculation significantly increased up to 14.42% compared with the control treatment in phosphate fertilizer-used farmland .
Soil Microbial Biomass and Activity Enhancement
PSB 11 hydrochloride can increase the soil microbial biomass and activity . This indicates that PSB 11 hydrochloride has a remarkable ability to colonize the soils in the wheat field .
Phosphorus Cycling in Soil Systems
PSB 11 hydrochloride can influence phosphorus cycling in soil systems . It can increase the labile P fraction in soil by over 122.04% and reduce the stable P fraction by over 46.89% .
Sustainable Agricultural Development
The use of PSB 11 hydrochloride can promote sustainable agricultural development . By improving wheat growth and crop productivity, it provides an environment and economy-friendly bacterial resource that potentially promotes sustainable agricultural development in the long term .
Mechanism of Action
properties
IUPAC Name |
8-ethyl-4-methyl-2-phenyl-7,8-dihydroimidazo[2,1-f]purin-4-ium-5-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N5O.ClH/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10;/h4-8,11H,3,9H2,1-2H3;1H/q+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDXRUPGLQZLJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C(=N1)C3=NC(=NC3=[N+](C2=O)C)C4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN5O+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 73324725 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

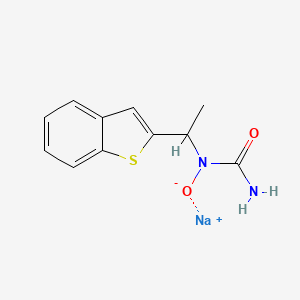

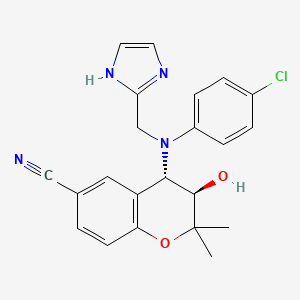


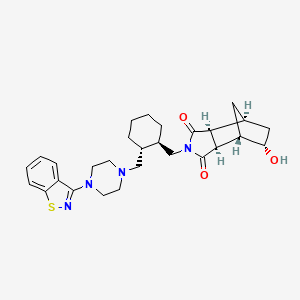

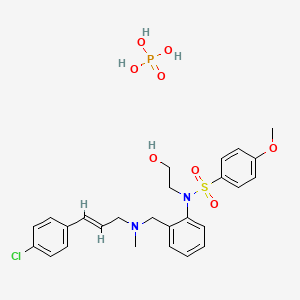
amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide](/img/structure/B1139393.png)

